Pristanic acid

Catalog No.
S578212
CAS No.
1189-37-3
M.F
C19H38O2
M. Wt
298.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pristanic acid

CAS Number

1189-37-3

Product Name

Pristanic acid

IUPAC Name

2,6,10,14-tetramethylpentadecanoic acid

Molecular Formula

C19H38O2

Molecular Weight

298.5 g/mol

InChI

InChI=1S/C19H38O2/c1-15(2)9-6-10-16(3)11-7-12-17(4)13-8-14-18(5)19(20)21/h15-18H,6-14H2,1-5H3,(H,20,21)

InChI Key

PAHGJZDQXIOYTH-UHFFFAOYSA-N

SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)C(=O)O

Synonyms

pristanic acid

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)C(=O)O

Pristanic Acid (C19H38O2) is a branched-chain fatty acid found naturally in various sources, including dairy products, meat, and fish . While its specific biological function remains under investigation, research explores its potential applications in various scientific fields, primarily focusing on its role as a biomarker and its potential therapeutic implications.

Biomarker for X-Adrenoleukodystrophy (X-ALD)

One of the most established applications of Pristanic Acid lies in its use as a biomarker for X-Adrenoleukodystrophy (X-ALD) . X-ALD is a rare, inherited genetic disorder affecting the nervous system and adrenal glands. It is caused by mutations in the ABCD1 gene, leading to the accumulation of very-long-chain fatty acids (VLCFAs) in the body, including Pristanic Acid.

Elevated levels of Pristanic Acid in blood plasma serve as a diagnostic indicator for X-ALD, allowing for early detection and intervention . This is crucial as early diagnosis and treatment can significantly improve patient outcomes.

Potential Therapeutic Applications

Emerging research explores the potential therapeutic applications of Pristanic Acid. While still in the early stages, studies suggest various possibilities:

  • Anti-cancer properties: Studies indicate that Pristanic Acid might possess anti-cancer properties by influencing cell proliferation, differentiation, and apoptosis (programmed cell death) in cancer cells . Further research is needed to validate these findings and understand the underlying mechanisms.
  • Anti-inflammatory effects: Pristanic Acid may exhibit anti-inflammatory properties, potentially offering benefits in conditions like inflammatory bowel disease and arthritis . However, more research is required to confirm these effects and elucidate their mechanism of action.
  • Neuroprotective potential: Studies suggest that Pristanic Acid might have neuroprotective effects, potentially benefiting neurodegenerative diseases like Alzheimer's disease . However, further investigation is necessary to understand its role and potential therapeutic applications in this context.

Pristanic acid, known scientifically as 2,6,10,14-tetramethylpentadecanoic acid, is a branched-chain fatty acid characterized by its unique structure featuring four methyl groups at the 2-, 6-, 10-, and 14-positions of a pentadecanoic acid backbone. This compound is naturally present in various biological systems and can be found in the lipids of organisms such as freshwater sponges, krill, earthworms, whales, and in human milk fat and bovine depot fat . Pristanic acid is typically present alongside phytanic acid, which is its precursor formed through the alpha-oxidation of phytol derived from dietary sources .

  • At physiological concentrations, pristanic acid acts as a natural ligand (binding molecule) for peroxisome proliferator-activated receptor alpha (PPARα) []. PPARα is a key regulator of fat metabolism in the liver [].

  • However, when pristanic acid levels rise due to metabolic disorders, it can contribute to health problems. Inherited conditions like Zellweger syndrome impair the breakdown of both phytanic and pristanic acid, leading to their accumulation and associated neurological and systemic issues [, ].

  • Concerns arise when pristanic acid accumulates due to metabolic disorders. The specific health effects depend on the underlying condition but can involve neurological problems and developmental delays [, ].

In the body:

  • Beta-Oxidation: In the liver, pristanic acid is primarily metabolized through peroxisomal beta-oxidation to produce propionyl-CoA. This process involves multiple rounds of oxidation that convert pristanic acid into medium-chain fatty acids, which are further oxidized in mitochondria to yield carbon dioxide and water .
  • Activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα): Pristanic acid acts as a natural ligand for PPARα, a transcription factor involved in lipid metabolism and energy homeostasis. This interaction occurs in a concentration-dependent manner and plays a role in regulating genes associated with fatty acid oxidation .

Pristanic acid exhibits several biological activities:

  • Ligand for PPARα: As mentioned, pristanic acid activates PPARα, influencing metabolic pathways related to lipid metabolism .
  • Role in Disorders: Accumulation of pristanic acid is associated with certain inherited metabolic disorders such as Zellweger syndrome and adult Refsum disease. These conditions arise from deficiencies in peroxisomal functions that impair the oxidation of branched-chain fatty acids .

Pristanic acid can be synthesized through both natural and synthetic pathways:

  • Natural Sources: In humans, pristanic acid is derived from dietary intake (particularly from ruminant fats) or produced via the alpha-oxidation of phytanic acid. Phytanic acid itself is obtained from the diet or synthesized from phytol .
  • Synthetic Methods: Laboratory synthesis of pristanic acid can involve complex organic reactions typically used to create branched-chain fatty acids. Specific methodologies may include alkylation reactions or the use of specialized catalysts to achieve the desired branched structure.

Pristanic acid has various applications:

  • Biomarker for Metabolic Disorders: Due to its association with specific metabolic disorders, pristanic acid levels can serve as biomarkers for diagnosing conditions like Zellweger syndrome and adult Refsum disease .
  • Research Tool: Its role as a ligand for PPARα makes pristanic acid valuable in research related to metabolic diseases and pharmacology, particularly in studies investigating lipid metabolism and energy regulation.

Pristanic acid shares structural similarities with several other branched-chain fatty acids. Below is a comparison highlighting its uniqueness:

Compound NameStructureKey Features
Phytanic Acid3,7,11,15-tetramethylhexadecanoic acidPrecursor to pristanic acid; cannot undergo beta-oxidation directly.
2-Methylhexanoic AcidA six-carbon chain with a methyl groupShorter chain length; different metabolic pathways.
3-Methylbutanoic AcidA four-carbon chain with a methyl groupShorter chain; primarily involved in different metabolic processes.
2-Ethylhexanoic AcidAn eight-carbon chain with an ethyl groupUsed as a solvent; different applications compared to pristanic acid.

Pristanic acid's unique structure with multiple methyl branches distinguishes it from these compounds, influencing its metabolic pathways and biological activities.

Pristanic acid was first isolated from butterfat by R. P. Hansen and J. D. Morrison in 1964. Its name derives from pristane, a hydrocarbon (2,6,10,14-tetramethylpentadecane) initially extracted from shark liver, named after the Latin pristis (shark). Structurally, pristanic acid is a saturated, branched fatty acid with methyl groups at carbons 2, 6, 10, and 14, distinguishing it from linear-chain fatty acids.

Early studies identified its presence in diverse biological sources, including freshwater sponges, krill, whales, and human milk fat. These findings established pristanic acid as a minor but ubiquitous component of lipid systems.

Taxonomic Position in Branched-Chain Fatty Acid Research

Branched-chain fatty acids (BCFAs) are categorized by their branching patterns:

  • Iso-BCFAs: Methyl branch on the penultimate carbon (e.g., 2-methylpentadecanoic acid).
  • Anteiso-BCFAs: Methyl branch on the antepenultimate carbon (e.g., 3-methylpentadecanoic acid).
  • Multi-methyl BCFAs: Containing ≥2 methyl groups, such as pristanic acid.

Pristanic acid belongs to the multi-methyl BCFA subgroup, characterized by four methyl branches along a 15-carbon chain. This structural complexity contrasts with simpler iso- or anteiso-BCFAs, which dominate bacterial membranes and ruminant fats.

Evolution of Scientific Understanding

Early Metabolic Insights

Pristanic acid’s metabolism was initially linked to phytanic acid, a related branched-chain fatty acid. Phytanic acid undergoes α-oxidation in peroxisomes to form pristanic acid, which is then degraded via β-oxidation to propionyl-CoA. This pathway clarified its role in lipid metabolism and highlighted its dependency on peroxisomal function.

Advances in Receptor Biology

A pivotal discovery revealed pristanic acid as a natural ligand for peroxisome proliferator-activated receptor alpha (PPARα). At physiological concentrations (1–3 μM), it activates PPARα, inducing gene expression linked to fatty acid oxidation and energy homeostasis. This interaction positions pristanic acid as a regulator of metabolic pathways.

Disease-Related Accumulation

Pristanic acid accumulation was observed in peroxisomal disorders, including Zellweger syndrome and Refsum disease. In these conditions, impaired β-oxidation leads to elevated plasma levels, serving as a diagnostic biomarker.

Current Research Significance

Peroxisomal Disorders and Diagnostic Biomarkers

Pristanic acid’s ratio to phytanic acid (pristanate/phytanate) is critical for diagnosing bifunctional protein deficiency and 3-oxoacyl-CoA thiolase deficiency. Elevated ratios indicate defective β-oxidation of pristanic acid, guiding targeted therapies.

Receptor Activation and Metabolic Regulation

PPARα activation by pristanic acid modulates genes involved in:

  • Fatty acid oxidation: Acyl-CoA oxidase, carnitine palmitoyltransferase.
  • Glucose metabolism: Phosphoenolpyruvate carboxykinase.
    This regulatory role underscores its potential in metabolic disease research.

Neurotoxicity and Cellular Dysfunction

Recent studies highlight pristanic acid’s cytotoxic effects on brain cells, including astrocytes and neurons. At concentrations >50 μM, it induces mitochondrial depolarization, reactive oxygen species (ROS) generation, and Ca²⁺ deregulation. These mechanisms may contribute to neurological symptoms in peroxisomal disorders.

Endogenous Production Pathways

Alpha-Oxidation of Phytanic Acid

Pristanic acid biosynthesis in mammals occurs exclusively through the alpha-oxidation pathway of phytanic acid, a branched-chain fatty acid obtained from dietary sources [6]. This metabolic process takes place entirely within peroxisomes, specialized subcellular organelles responsible for fatty acid metabolism [11]. The alpha-oxidation pathway represents the primary mechanism by which the human body produces pristanic acid endogenously, as pristanic acid cannot be synthesized through alternative metabolic routes [2].

The alpha-oxidation process is essential because phytanic acid, due to its methyl group at the beta position, cannot undergo conventional beta-oxidation [13]. Instead, the terminal carboxyl group must first be removed through alpha-oxidation, yielding pristanic acid as the final product [18]. This pathway is critical for the metabolism of 3-methyl-branched fatty acids, which would otherwise accumulate in tissues [10].

The complete alpha-oxidation machinery is localized within peroxisomes, making these organelles indispensable for pristanic acid production [15]. Studies have demonstrated that peroxisomal dysfunction results in impaired pristanic acid formation, confirming the exclusive peroxisomal location of this biosynthetic pathway [42].

Enzymatic Conversion Mechanisms

The enzymatic conversion of phytanic acid to pristanic acid involves a precisely orchestrated sequence of four distinct enzymatic reactions [11]. The first step requires the activation of phytanic acid to phytanoyl-coenzyme A through the action of acyl-coenzyme A synthetase, utilizing coenzyme A, adenosine triphosphate, and magnesium ions as cofactors [19].

The second step involves phytanoyl-coenzyme A hydroxylase, encoded by the phytanoyl-coenzyme A 2-hydroxylase gene [38]. This enzyme catalyzes the 2-hydroxylation of phytanoyl-coenzyme A to form 2-hydroxyphytanoyl-coenzyme A [20]. The reaction requires iron(II), 2-oxoglutarate, molecular oxygen, and ascorbate as essential cofactors [16]. This hydroxylase belongs to the family of iron(II)-dependent oxygenases and represents the rate-limiting step in pristanic acid biosynthesis [20].

The third enzymatic step is catalyzed by 2-hydroxyacyl-coenzyme A lyase, also known as 2-hydroxyphytanoyl-coenzyme A lyase [41]. This thiamine pyrophosphate-dependent enzyme cleaves the carbon-carbon bond between the first and second carbon atoms of 2-hydroxyphytanoyl-coenzyme A, producing pristanal and formyl-coenzyme A [43]. The formyl-coenzyme A is subsequently converted to formate and eventually to carbon dioxide [11].

The final step involves the oxidation of pristanal to pristanic acid by aldehyde dehydrogenase [15]. This peroxisomal enzyme utilizes nicotinamide adenine dinucleotide as a cofactor and completes the conversion process [15]. Research has conclusively demonstrated that all four enzymatic steps occur within peroxisomes, establishing the complete subcellular localization of the pristanic acid biosynthetic pathway [15].

StepEnzymeSubstrateProductCofactors/Requirements
1Acyl-coenzyme A synthetasePhytanic acidPhytanoyl-coenzyme ACoenzyme A, adenosine triphosphate, magnesium ions
2Phytanoyl-coenzyme A hydroxylasePhytanoyl-coenzyme A2-hydroxyphytanoyl-coenzyme AIron(II), 2-oxoglutarate, molecular oxygen, ascorbate
32-hydroxyacyl-coenzyme A lyase2-hydroxyphytanoyl-coenzyme APristanal + Formyl-coenzyme AThiamine pyrophosphate
4Aldehyde dehydrogenasePristanalPristanic acidNicotinamide adenine dinucleotide

Dietary Sources and Nutritional Aspects

Distribution in Food Categories

Pristanic acid occurs naturally in various food categories, with the highest concentrations found in animal-derived products [2]. The distribution of pristanic acid in foods reflects the metabolic processes of ruminant animals and marine organisms that produce this compound through their digestive systems [25]. Dairy products consistently demonstrate the highest pristanic acid content among all food categories, followed by meat products from ruminant animals [24].

The presence of pristanic acid in foods is directly related to the dietary habits of the source animals, particularly their consumption of chlorophyll-containing plant materials [27]. Ruminant animals possess specialized gut bacteria that convert chlorophyll-derived compounds into phytanic acid, which is subsequently processed to pristanic acid through endogenous metabolism [24]. This biological process explains the predominant occurrence of pristanic acid in products derived from cattle, sheep, and goats [23].

Marine food sources also contain pristanic acid, though the concentrations vary significantly among different species [2]. The compound has been identified in various marine organisms, including krill, which serve as important dietary sources in certain populations [32]. Freshwater organisms, such as sponges and earthworms, also contain pristanic acid, indicating widespread natural occurrence across diverse biological systems [2].

Dairy and Ruminant Fat Content

Dairy products represent the most significant dietary source of pristanic acid, with butter containing the highest concentrations among commonly consumed foods [24]. Research has demonstrated that butter can contain approximately 24 to 177 milligrams of pristanic acid per 100 grams of total lipids, with considerable variation depending on the feeding practices of dairy cattle [22]. The pristanic acid content in butter is directly influenced by the amount of chlorophyll-containing feed consumed by the source animals [27].

Whole milk contains approximately 9.7 milligrams of pristanic acid per 100 grams of total lipids, reflecting its 3 percent fat content [28]. The concentration increases proportionally with the fat content of milk products, making full-fat dairy products more significant sources of pristanic acid compared to low-fat alternatives [21]. Hard cheeses typically contain around 98.9 milligrams of pristanic acid per 100 grams of total lipids, though this varies considerably among different cheese types [36].

Cream-based products generally contain approximately 11.0 milligrams of pristanic acid per 100 grams of total lipids [28]. The variation in pristanic acid content among dairy products reflects differences in processing methods, fat content, and the dietary composition of the source animals [22]. Seasonal variations in animal feed composition also contribute to fluctuations in pristanic acid concentrations throughout the year [27].

Ruminant meat products, particularly beef, contain approximately 33.1 milligrams of pristanic acid per 100 grams of total lipids [28]. Lamb and mutton typically contain higher concentrations than beef, though precise quantitative data remains limited [23]. The pristanic acid content in ruminant fats is considered a significant component of diets rich in animal products [23].

Food CategorySpecific FoodPristanic Acid Content (mg/100g total lipids)Reference Note
Dairy ProductsButter24-177Variable based on animal diet
Dairy ProductsWhole milk9.73% fat content
Dairy ProductsHard cheeses98.9Varies by type
Dairy ProductsCream products11.0Variable fat content
Meat ProductsBeef33.1Ruminant source
Meat ProductsLambHigher than beefLimited quantitative data

Marine Food Sources

Marine organisms represent another important category of pristanic acid-containing foods, though the concentrations and distribution patterns differ significantly from terrestrial sources [2]. Krill, small marine crustaceans, have been identified as notable sources of pristanic acid in marine ecosystems [32]. These organisms accumulate pristanic acid through their consumption of phytoplankton and other marine microorganisms that contain chlorophyll-derived compounds [32].

Fatty fish species contain variable amounts of pristanic acid, with concentrations depending on their dietary habits and position in the marine food chain [29]. Fish that consume krill or other pristanic acid-containing organisms tend to have higher tissue concentrations [25]. The pristanic acid content in marine fish also varies seasonally, reflecting changes in their food sources and feeding behaviors [32].

Freshwater sponges have been documented to contain pristanic acid, indicating that this compound occurs naturally in diverse aquatic environments [2]. Marine sponges and other filter-feeding organisms concentrate pristanic acid from their surrounding water through their feeding mechanisms [25]. The presence of pristanic acid in these organisms demonstrates the compound's widespread distribution in aquatic ecosystems [2].

Research has shown that pristanic acid concentrations in marine organisms are influenced by environmental factors, including water temperature, nutrient availability, and seasonal variations in plankton populations [32]. These factors contribute to the variability observed in pristanic acid content among different marine food sources [32].

Estimated Dietary Intake in Different Populations

Dietary intake of pristanic acid varies considerably among different populations, primarily reflecting differences in consumption patterns of dairy products and ruminant meat [29]. Western diets typically provide between 10 to 30 milligrams of pristanic acid per day, with the majority derived from dairy products [29]. This intake level represents the baseline for populations with moderate consumption of animal-derived foods [29].

Finnish male populations, as documented in the Alpha-Tocopherol Beta-Carotene Cancer Prevention study, demonstrate higher pristanic acid intake levels, averaging approximately 100 to 150 milligrams per day [28]. The study revealed a range from 64 to 199 milligrams per day across different quartiles, reflecting the population's higher consumption of dairy products [28]. This elevated intake pattern is characteristic of Northern European dietary habits [24].

North Carolina population studies have documented pristanic acid intake ranges of 43 to 64 milligrams per day for the middle tertile of consumers [29]. These values represent typical American dietary patterns and provide baseline data for pristanic acid exposure in United States populations [24]. The variation within this range reflects individual differences in dairy and meat consumption [29].

Dietary pattern analysis reveals significant differences in pristanic acid intake between omnivorous and plant-based diets [8]. Meat consumers demonstrate the highest pristanic acid intake levels, while vegetarians show moderate intake due to their continued consumption of dairy products [8]. Vegan populations exhibit the lowest pristanic acid intake, with minimal exposure limited to trace amounts in plant-derived foods [8].

The estimated intake of pristanic acid correlates strongly with dietary fat consumption, particularly saturated fat and dairy fat intake [24]. Butter consumption shows the strongest correlation with pristanic acid intake among all food categories [24]. These correlations provide important insights for understanding population-level exposure patterns and their potential health implications [24].

Population/StudyAverage Daily Intake (mg)Range (mg)Notes
Western diet (general)10-30VariableTypical dairy-containing diet
Finnish males (Alpha-Tocopherol Beta-Carotene study)100-15064-199 (quartiles)Higher dairy consumption
North Carolina studyVariable43-64 (middle tertile)United States population
Meat consumersHigherNot specifiedVersus vegetarians/vegans
VegetariansModerateNot specifiedSome dairy consumption
VegansLowestMinimalPlant-based diet only

Pristanic acid undergoes degradation through a specialized peroxisomal beta-oxidation pathway that differs from mitochondrial beta-oxidation in several key aspects. The pathway involves three complete cycles of beta-oxidation within peroxisomes, followed by export of the final products to mitochondria for further metabolism [1] [2].

Enzymatic Cascade and Cofactors

The peroxisomal beta-oxidation of pristanic acid involves a distinct enzymatic cascade specifically adapted for methyl-branched fatty acid metabolism. The pathway requires activation of pristanic acid to pristanoyl-coenzyme A by very long-chain acyl-coenzyme A synthetase, utilizing adenosine triphosphate, coenzyme A, and magnesium ions as cofactors [3] [4].

The enzymatic cascade consists of six primary enzymes working in sequence. Pristanoyl-coenzyme A oxidase (also known as acyl-coenzyme A oxidase 3) catalyzes the initial dehydrogenation step, utilizing flavin adenine dinucleotide as a prosthetic group to convert pristanoyl-coenzyme A to 2,3-pristen-coenzyme A with concurrent production of flavin adenine dinucleotide reduced form [5] [6]. However, in humans, this enzyme has low or absent expression, and the branched-chain acyl-coenzyme A oxidase primarily performs this function [6].

Multifunctional protein-2 (also designated as hydroxysteroid 17-beta dehydrogenase 4) catalyzes the second and third steps of the beta-oxidation cycle. This enzyme exhibits D-specific stereoselectivity, in contrast to the L-specific multifunctional protein-1 used in straight-chain fatty acid oxidation [5]. The protein utilizes nicotinamide adenine dinucleotide as a cofactor to perform both hydration of the trans-2-enoyl-coenzyme A intermediate and subsequent dehydrogenation to form the 3-ketoacyl-coenzyme A intermediate [5].

The final step involves thiolytic cleavage performed by sterol carrier protein-2 thiolase, which releases acetyl-coenzyme A and shortens the fatty acid chain by two carbons [5] [6]. This enzyme requires coenzyme A as a cofactor and is specifically adapted for processing methyl-branched substrates.

Alpha-methylacyl-coenzyme A racemase plays a crucial role in the pathway by converting the (2R)-stereoisomers of methyl-branched fatty acyl-coenzyme A esters to their (2S)-stereoisomers, which are the only forms accepted by the beta-oxidation enzymes [7]. This racemization step is essential because pristanic acid naturally occurs as both stereoisomers, but the beta-oxidation pathway is stereospecific [7].

Acyl-coenzyme A thioesterase 6 functions as an auxiliary enzyme, providing a regulatory mechanism through its specific activity toward phytanoyl-coenzyme A and pristanoyl-coenzyme A. This enzyme is expressed primarily in white adipose tissue and is regulated by peroxisome proliferator-activated receptor alpha [8] [9].

Metabolic Intermediates and End Products

The peroxisomal beta-oxidation of pristanic acid generates several distinct metabolic intermediates that can be detected and quantified in human plasma. These intermediates serve as important biomarkers for assessing peroxisomal function and diagnosing metabolic disorders [10] [11].

Following activation to pristanoyl-coenzyme A, the first beta-oxidation cycle produces 2,3-pristenic acid (2,3-pristen-1-oic acid) as the initial intermediate. Normal plasma concentrations of 2,3-pristenic acid range from 2 to 48 nanomolar in healthy individuals [10] [12]. This intermediate represents the dehydrogenated form of pristanic acid and serves as a substrate for the subsequent hydration reaction.

The second intermediate, 3-hydroxypristanic acid, is formed through hydration of 2,3-pristenic acid by the hydratase activity of multifunctional protein-2. Plasma concentrations of 3-hydroxypristanic acid in healthy controls range from 0.02 to 0.81 nanomolar [10] [12]. This intermediate undergoes further dehydrogenation to form the corresponding ketone.

3-Ketopristanic acid represents the third intermediate in the pathway, formed by dehydrogenation of 3-hydroxypristanic acid. Normal plasma concentrations range from 0.07 to 1.45 nanomolar [10] [12]. This intermediate is subsequently cleaved by thiolytic cleavage to yield the shortened fatty acid chain and acetyl-coenzyme A.

The peroxisomal beta-oxidation pathway processes pristanic acid through three complete cycles, ultimately producing 4,8-dimethylnonanoyl-coenzyme A as the final peroxisomal product [1] [2]. This eleven-carbon branched-chain fatty acid represents the shortest intermediate that can be processed within peroxisomes before requiring transport to mitochondria for further oxidation.

The complete degradation of one molecule of pristanoyl-coenzyme A yields multiple end products with distinct metabolic fates. Three molecules of acetyl-coenzyme A are produced, which can enter the citric acid cycle or serve as substrates for fatty acid synthesis [13]. Three molecules of propionyl-coenzyme A are generated, which require further processing through propionyl-coenzyme A carboxylase to methylmalonyl-coenzyme A and subsequent conversion to succinyl-coenzyme A [14]. Additionally, one molecule of isobutyryl-coenzyme A is produced from the terminal branched portion of the pristanic acid molecule [13].

Activation and Transport Mechanisms

The cellular processing of pristanic acid requires sophisticated activation and transport mechanisms to facilitate its movement across cellular membranes and organellar boundaries. These mechanisms ensure efficient substrate delivery to the appropriate metabolic compartments and proper export of metabolic products [3] [4].

Pristanic acid activation occurs through the action of very long-chain acyl-coenzyme A synthetase, which is localized within peroxisomes. This enzyme catalyzes the formation of pristanoyl-coenzyme A from pristanic acid, utilizing adenosine triphosphate, coenzyme A, and magnesium ions as cofactors [3]. The activation process is essential because free fatty acids cannot undergo beta-oxidation without first being converted to their coenzyme A derivatives.

Transport of pristanic acid and its coenzyme A ester across the peroxisomal membrane involves multiple specialized transporter systems. The adenosine triphosphate-binding cassette transporter subfamily D member 3 (also known as peroxisomal membrane protein 70) serves as the primary transporter for pristanoyl-coenzyme A and other branched-chain fatty acyl-coenzyme A esters [4]. This transporter utilizes adenosine triphosphate hydrolysis to drive the transport process and exhibits substrate specificity for branched-chain and long-chain dicarboxylic acids.

The transport mechanism involves intrinsic acyl-coenzyme A thioesterase activity coupled to the translocation step, which hydrolyzes the coenzyme A ester bond during transport, leaving free pristanic acid within the peroxisome [4]. This free acid must then be re-activated by the intraperoxisomal very long-chain acyl-coenzyme A synthetase before beta-oxidation can proceed.

Additional transport systems facilitate the movement of cofactors and metabolic products. The solute carrier family 25 member 17 (also designated as peroxisomal membrane protein 34) mediates the transport of coenzyme A and nicotinamide adenine dinucleotide across the peroxisomal membrane [3] [15]. This transporter is essential for maintaining adequate cofactor concentrations within peroxisomes to support the beta-oxidation pathway.

The export of beta-oxidation products from peroxisomes occurs through two distinct pathways. The carnitine-dependent route involves carnitine octanoyltransferase and carnitine acetyltransferase, which convert acyl-coenzyme A intermediates to their corresponding carnitine esters for transport to mitochondria [1] [2]. The free acid route utilizes acyl-coenzyme A thioesterases to hydrolyze coenzyme A esters, allowing the free acids to cross the peroxisomal membrane through specific transporters or pore-forming proteins [1] [2].

Monocarboxylate transporters 1 and 2 may facilitate the transport of lactate and pyruvate across the peroxisomal membrane, potentially contributing to the maintenance of redox balance during pristanic acid oxidation [3] [15]. These transporters operate through facilitated diffusion and do not require energy input.

Cellular Compartmentalization of Metabolism

The metabolism of pristanic acid exhibits strict compartmentalization between peroxisomes and mitochondria, reflecting the specialized functions of these organelles in fatty acid oxidation [1] [2]. This compartmentalization is essential for maintaining metabolic efficiency and preventing interference between different oxidative pathways.

Peroxisomes serve as the primary site for pristanic acid beta-oxidation, housing all the necessary enzymes and cofactors for the initial degradation steps. The organelle contains specialized enzyme systems adapted for processing methyl-branched fatty acids, including the D-specific multifunctional protein-2 and sterol carrier protein-2 thiolase [5] [6]. These enzymes exhibit stereoselectivity opposite to that of mitochondrial beta-oxidation enzymes, reflecting the distinct substrate requirements of branched-chain fatty acid metabolism.

The peroxisomal compartment maintains elevated concentrations of flavin adenine dinucleotide and nicotinamide adenine dinucleotide to support the oxidative reactions of beta-oxidation [3] [15]. Cofactor transport systems ensure adequate supply of these essential molecules while preventing their depletion during active metabolism.

Following three cycles of peroxisomal beta-oxidation, the resulting 4,8-dimethylnonanoyl-coenzyme A intermediate is too short to undergo further processing within peroxisomes and must be transported to mitochondria [1] [2]. This transport occurs through the carnitine-dependent pathway, where carnitine octanoyltransferase converts the coenzyme A ester to its carnitine derivative for transport across the mitochondrial membrane system.

Mitochondrial processing of the exported intermediate involves the standard mitochondrial beta-oxidation pathway, which can efficiently process the remaining eleven-carbon branched-chain fatty acid to completion [1] [2]. The mitochondrial enzymes exhibit different substrate specificities and stereoselectivities compared to their peroxisomal counterparts, reflecting the distinct evolutionary origins and metabolic roles of these organelles.

The compartmentalization also extends to the handling of metabolic products. Short-chain acyl-coenzyme A products, such as acetyl-coenzyme A and propionyl-coenzyme A, are converted to their carnitine esters for export from peroxisomes [1] [2]. These products can then be transported to mitochondria for further metabolism through the citric acid cycle or gluconeogenesis pathways.

Integration with Overall Lipid Metabolism

Pristanic acid metabolism integrates with broader lipid metabolic pathways through multiple interconnected mechanisms that influence cellular energy homeostasis and lipid signaling [16] [17]. This integration reflects the compound's role as both a metabolic substrate and a regulatory molecule in lipid metabolism.

The degradation products of pristanic acid beta-oxidation contribute directly to central metabolic pathways. Acetyl-coenzyme A generated from pristanic acid oxidation can enter the citric acid cycle for energy production or serve as a substrate for fatty acid synthesis when cellular energy demands are met [13]. This dual role allows pristanic acid to contribute to both catabolic and anabolic processes depending on cellular metabolic status.

Propionyl-coenzyme A, produced in multiple copies during pristanic acid degradation, requires specialized processing through the propionyl-coenzyme A carboxylase pathway [14]. This pathway converts propionyl-coenzyme A to methylmalonyl-coenzyme A, which is subsequently isomerized to succinyl-coenzyme A for entry into the citric acid cycle. The propionate pathway represents a significant metabolic burden when pristanic acid levels are elevated, potentially affecting overall cellular energetics.

Pristanic acid functions as a natural ligand for peroxisome proliferator-activated receptor alpha, activating this nuclear receptor at physiological concentrations [16] [17]. This interaction occurs at concentrations as low as 1 micromolar, which are within the normal range found in human plasma. The activation of peroxisome proliferator-activated receptor alpha by pristanic acid induces expression of genes involved in fatty acid oxidation, gluconeogenesis, and peroxisome biogenesis.

The regulatory effects of pristanic acid extend to the expression of enzymes involved in its own metabolism. Acyl-coenzyme A thioesterase 6, which specifically processes pristanoyl-coenzyme A, is itself a target gene of peroxisome proliferator-activated receptor alpha [8] [9]. This creates a feedback regulatory loop where pristanic acid can influence its own metabolic processing through transcriptional regulation.

Integration with lipid metabolism also occurs through the shared use of transport systems and cofactors. The adenosine triphosphate-binding cassette transporters that facilitate pristanic acid import into peroxisomes also transport other fatty acids and lipid metabolites [4]. Competition for these transport systems can influence the relative rates of metabolism of different lipid substrates.

The metabolism of pristanic acid influences cellular redox status through its consumption of nicotinamide adenine dinucleotide and flavin adenine dinucleotide [5] [6]. This effect can impact other metabolic pathways that depend on these cofactors, potentially altering the balance between oxidative and reductive processes within cells.

Species-Specific Variations in Metabolism

Significant species-specific variations exist in pristanic acid metabolism, reflecting evolutionary adaptations to different dietary patterns and metabolic requirements [18] [19]. These variations affect both the enzymatic machinery responsible for pristanic acid processing and the physiological concentrations of the compound and its metabolites.

Human metabolism of pristanic acid exhibits several unique characteristics compared to other species. Humans possess the gene for pristanoyl-coenzyme A oxidase (acyl-coenzyme A oxidase 3), but this enzyme is expressed at very low levels or is functionally absent in most tissues [6]. Instead, humans primarily rely on branched-chain acyl-coenzyme A oxidase (acyl-coenzyme A oxidase 2) to catalyze the initial dehydrogenation of pristanoyl-coenzyme A. This enzymatic substitution represents a significant metabolic adaptation that distinguishes human metabolism from that of other mammals.

Comparative studies of human and great ape fibroblasts reveal that humans exhibit elevated rates of both phytanic acid and pristanic acid oxidation compared to chimpanzees, bonobos, and gorillas [18]. Human cells demonstrate 1.6-fold higher phytanic acid oxidation rates compared to gorilla cells and 1.8-fold higher rates compared to orangutan cells. Similarly, pristanic acid oxidation rates in human cells are 1.5-1.8 times higher than those observed in great ape cells.

The enhanced oxidative capacity in humans correlates with elevated expression of key metabolic enzymes. Acyl-coenzyme A oxidase 3 transcript levels are consistently higher in human tissues compared to chimpanzee tissues across multiple organ systems, including liver, brain, heart, testes, and kidney [18]. Phytanoyl-coenzyme A 2-hydroxylase expression is also elevated in human tissues, suggesting coordinated upregulation of the entire phytanic acid and pristanic acid metabolic pathway.

Mouse and rat models exhibit different metabolic characteristics compared to humans. These rodent species express functional pristanoyl-coenzyme A oxidase at high levels, making them more similar to the ancestral mammalian condition [6]. Mice demonstrate particularly high expression of this enzyme in white adipose tissue, where it co-localizes with acyl-coenzyme A oxidase 3 expression [8] [9].

The tissue distribution of pristanic acid metabolism also varies between species. In mice, acyl-coenzyme A thioesterase 6 expression is highest in white adipose tissue, suggesting a specialized role for this tissue in pristanic acid processing [8] [9]. This tissue-specific expression pattern may reflect species-specific adaptations to dietary lipid composition and energy storage requirements.

Ruminant species, including cattle and sheep, exhibit particularly efficient pristanic acid metabolism due to their dietary exposure to phytol-containing plant materials [20]. These animals have evolved specialized metabolic pathways to process the large quantities of phytanic acid derived from chlorophyll degradation in their diet. The high expression of pristanoyl-coenzyme A oxidase in ruminants reflects this metabolic adaptation.

Great apes, including chimpanzees, bonobos, and gorillas, show distinct metabolic profiles compared to humans. These species maintain higher baseline concentrations of pristanic acid in their red blood cells despite trace dietary intake [18]. This elevation suggests that great apes derive significant amounts of pristanic acid from hindgut fermentation of plant materials, a capacity that appears to be reduced in humans.

The species-specific variations in pristanic acid metabolism may reflect broader evolutionary adaptations to different dietary patterns and energy requirements. The enhanced oxidative capacity observed in humans may represent an adaptation to dietary changes that occurred during human evolution, potentially related to the transition from plant-based to more omnivorous diets.

Physical Description

Solid

XLogP3

8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

298.287180451 g/mol

Monoisotopic Mass

298.287180451 g/mol

Heavy Atom Count

21

Other CAS

1189-37-3

Wikipedia

Pristanic_acid

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C20 isoprenoids (diterpenes) [PR0104]

Dates

Last modified: 08-15-2023

Explore Compound Types